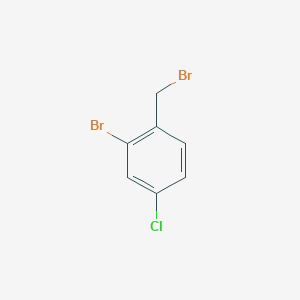

2-Bromo-1-(bromomethyl)-4-chlorobenzene

カタログ番号 B2796846

CAS番号:

33924-45-7

分子量: 284.38

InChIキー: KZIGUGMFQVNQFJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Chemical compounds with multiple halogens and a benzene ring, like the one you mentioned, are often used in organic synthesis . They can act as intermediates in the creation of more complex molecules .

Synthesis Analysis

The synthesis of such compounds typically involves halogenation reactions, where a hydrogen atom in the benzene ring is replaced by a halogen via electrophilic aromatic substitution .Molecular Structure Analysis

The molecule likely has a benzene ring as the base, with bromine and chloro substituents attached to the carbon atoms . The exact positions of these substituents can greatly affect the properties and reactivity of the molecule .Chemical Reactions Analysis

The compound may undergo various reactions typical of halobenzenes, such as further halogenation, nucleophilic substitution, or coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the exact structure and the positions of the halogen atoms . It would likely be a solid at room temperature .科学的研究の応用

Synthesis and Structural Characterization

- 2-Bromo-1-(bromomethyl)-4-chlorobenzene has been utilized in the synthesis of novel non-peptide CCR5 antagonists, contributing to bioactive compound development. This process involves multiple stages including elimination, reduction, and bromization reactions (Cheng De-ju, 2015).

Advancements in Organic Synthesis

- The compound has been pivotal in developing convenient synthesis methods for certain tetrahydro-2H-pyran derivatives. This showcases its role in facilitating complex organic synthesis processes and avoiding undesired isomer formations (Yonghai Liu et al., 2008).

Study of Dissociative Electron Attachment

- In physical chemistry, 2-Bromo-1-(bromomethyl)-4-chlorobenzene has been studied for its dissociative electron attachment (DEA) properties. This research contributes to understanding the molecular behavior under electron impact, particularly in terms of fragment anion formation (M. Mahmoodi-Darian et al., 2010).

Applications in X-ray Crystallography

- This compound plays a role in the formation of solvates, as observed in crystallography studies. The study of its solvates offers insights into crystal structures and molecular conformation in different environments, beneficial for materials science (P. Szlachcic et al., 2007).

Infrared and Raman Spectroscopy

- 2-Bromo-1-(bromomethyl)-4-chlorobenzene has been subject to spectroscopic studies, including infrared and Raman spectroscopy. These studies provide essential information on molecular vibrations and structure, which is crucial in the field of analytical chemistry (V. Udayakumar et al., 2011).

Catalytic Applications

- The compound is used in the study of catalytic bromination of aromatics, demonstrating its potential in facilitating chemical reactions and enhancing selectivity, which is significant in the field of catalysis (Avninder Singh et al., 1999).

Computational Chemistry Studies

- 2-Bromo-1-(bromomethyl)-4-chlorobenzene has been a subject in computational chemistry, providing insights into electronic properties, molecular geometry, and reactivity, which are fundamental in theoretical chemistry and material science (P. Vennila et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-1-(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIGUGMFQVNQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(bromomethyl)-4-chlorobenzene | |

CAS RN |

33924-45-7 | |

| Record name | 2-bromo-1-(bromomethyl)-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Name

Synthesis routes and methods II

Procedure details

In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, magnetic stirring bar and containing 164 g (0.80 mol) of 2-bromo-4-chlorotoluene, 41.3 ml (128 g, 0.80 mmol) of bromine was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).

Synthesis routes and methods III

Procedure details

To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar, reflux condenser and argon inlet was added 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol), N-bromosuccinimide (18.66 g, 48.67 mmol) and dry, degassed carbon tetrachloride (200 ml). The stirred mixture was heated at reflux while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours. The cooled reaction mixture was diluted with carbon tetrachloride and washed with water (2×200 ml) and brine (400 ml). Drying (MgSO4), filtration, and removal of the solvent in vacuo left compound (2a) as a colorless oil. HPLC analysis indicates the material to be approximately 80% of the monobromo and 20% of the dibromo material. 'H NMR (CDCl3) δ4.55 (s, 2H), 7.00-7.65 (m, 3H).

Synthesis routes and methods IV

Procedure details

In a three-necked round-bottom 500 ml flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar, 41.3 ml (128 g, 0.80 mmol) of bromine were added dropwise to 164 g (0.80 mol) of 2-bromo-4-chlorotoluene under exposure to 500 W lamp for 3 h at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave a colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)

![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)